N-(2,3-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-5-4-6-16(15(13)3)20-18(24)12-23-14(2)11-17(21-23)19(25)22-7-9-26-10-8-22/h4-6,11H,7-10,12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQGGFGIQXKVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,3-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for N-(2,3-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is . The compound features a pyrazole ring, a morpholine group, and an acetamide moiety which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 365.43 g/mol |
| Molecular Formula | C19H25N4O3 |
| CAS Number | 1323697-93-3 |
The biological activity of N-(2,3-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is primarily attributed to its interaction with various biological targets:
1. Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.
2. Antiviral Activity:
Research indicates that derivatives of pyrazole compounds exhibit antiviral properties. For instance, related compounds have shown efficacy against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV), suggesting that N-(2,3-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide may possess similar antiviral capabilities .
3. Antitumor Potential:
Preliminary studies have indicated that pyrazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to N-(2,3-dimethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide:
Study 1: Antiviral Efficacy
A study published in MDPI evaluated various pyrazole derivatives for their antiviral activity against HSV. The results showed that certain derivatives significantly reduced viral plaque formation, indicating their potential as antiviral agents .
Study 2: Enzyme Inhibition
Research on similar compounds revealed that they could inhibit key enzymes involved in cancer cell proliferation. The IC50 values for these compounds ranged from 10 to 50 μM, demonstrating moderate potency .
Study 3: Cytotoxicity Assessment
A cytotoxicity assay conducted on human cell lines indicated that while some derivatives exhibited cytotoxic effects at high concentrations, others maintained low toxicity profiles, making them suitable candidates for further development in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyrazole-Acetamide Derivatives with Varied Substituents
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations:
Morpholine vs. Oxo Substituents: The morpholine-4-carbonyl group in the target compound (vs.
Aromatic Substituents : The 2,3-dimethylphenyl group in the target compound offers moderate hydrophobicity, whereas analogs with dichlorophenyl () or benzodioxin () groups exhibit higher polarity or steric hindrance, affecting solubility and membrane permeability.
Synthetic Flexibility : The acetamide linkage allows modular substitution, as seen in sulfur-containing () or cyclopropyl-modified () derivatives, enabling tailored pharmacokinetic properties.
Comparison with Agrochemical Acetamides
Table 2: Acetamide-Based Agrochemicals vs. Target Compound
Key Differences:
- Substituent Chemistry : Agrochemicals () prioritize chloro and alkoxy groups for herbicidal activity, whereas the target compound’s morpholine and pyrazole groups are hallmarks of kinase inhibitors or receptor modulators.
- Toxicity Profile : The absence of chlorine in the target compound may reduce environmental persistence compared to agrochemical analogs.
Crystallographic and Hydrogen-Bonding Behavior
- The target compound’s analog, 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, forms R₂²(10) hydrogen-bonded dimers in its crystal structure, stabilizing the lattice .
- Steric repulsion between substituents (e.g., morpholine-4-carbonyl and dimethylphenyl) may lead to dihedral angle variations, influencing crystal packing and solubility .
Q & A
Q. Key Parameters :
| Method | Solvent | Catalyst/Base | Temperature | Time |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF | K₂CO₃ | RT | 1–3 h |
| Carbodiimide Coupling | CH₂Cl₂ | EDCl, Et₃N | 273 K | 3 h |
Q. Optimization Tips :
- Monitor reaction progress via TLC or LC-MS to minimize byproducts.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
How can conflicting spectral data (e.g., NMR vs. LC-MS) during structural elucidation be resolved?
Advanced Research Focus
Discrepancies arise from impurities, tautomerism, or dynamic equilibria. Mitigation strategies:
- Multi-technique validation : Cross-verify ¹H/¹³C NMR (δ 1.2–8.5 ppm for pyrazole protons ), IR (amide I band ~1650 cm⁻¹), and LC-MS (exact mass ±0.001 Da) .
- X-ray crystallography : Resolve ambiguity by determining bond lengths/angles (e.g., amide C=O: 1.221 Å; pyrazole N–N: 1.356 Å) .
Case Study :
In N-substituted pyrazoles, keto-enol tautomerism can shift NMR peaks. X-ray data confirmed the dominant tautomer in analogous compounds .
What computational tools predict biological activity, and how reliable are they compared to in vitro assays?
Q. Advanced Research Focus
- PASS Program : Predicts antimicrobial/anticancer potential via structural descriptors (e.g., morpholine carbonyl enhances kinase inhibition ).
- Molecular Docking : Validates binding affinity to targets (e.g., COX-2 or EGFR kinases).
Limitations :
False positives occur due to rigid receptor models. Cross-validate with:
- In vitro assays : Microdilution (MIC) for antimicrobial activity.
- ADMET profiling : Assess solubility (LogP ~2.5) and metabolic stability .
How do crystallographic data inform physicochemical properties and formulation design?
Advanced Research Focus
X-ray structures reveal:
- Hydrogen bonding : N–H⋯O dimers (R₂²(10) motifs) enhance thermal stability (m.p. 473–475 K) .
- Dihedral angles : Pyrazole-phenyl torsion (~64–80°) impacts solubility and crystal packing .
Q. Implications :
- High torsional strain may reduce bioavailability.
- Co-crystallization with naphthalenediol improves solubility in analogs .
How can regioselectivity challenges in pyrazole functionalization be addressed?
Advanced Research Focus
Unwanted regioisomers arise during substitutions. Solutions:
- Directing groups : Use morpholine-carbonyl to steer electrophilic attacks to C-3 .
- Click chemistry : Azide-alkyne cycloaddition ensures 1,4-triazole regioselectivity (CuAAC protocol) .
Example :
Morpholine’s electron-withdrawing effect directs alkylation to pyrazole-C3, minimizing C5 byproducts .
What analytical methods quantify synthetic byproducts, and how are they optimized?
Q. Basic Research Focus
- HPLC-DAD : C18 column, acetonitrile/water (70:30), λ = 254 nm.
- LC-MS/MS : Identifies chlorinated or hydrolyzed impurities (e.g., de-methylated analogs) .
Q. Table: Common Byproducts
| Byproduct | m/z (Observed) | Source |
|---|---|---|
| De-methylated pyrazole | [M–15]⁺ | Incomplete alkylation |
| Hydrolyzed morpholine | [M–101]⁺ | Acidic conditions |
How does solvent polarity impact reaction kinetics and product stability?
Q. Basic Research Focus
- Polar aprotic solvents (DMF) : Accelerate nucleophilic substitutions but risk hydrolysis .
- CH₂Cl₂ : Ideal for carbodiimide couplings but limits solubility of polar intermediates .
Q. Stability Tests :
- Store intermediates at 253 K under N₂ to prevent oxidation.
- Avoid prolonged exposure to light (UV degradation of acetamide) .
What strategies validate the biological relevance of structural analogs?
Q. Advanced Research Focus
- SAR Studies : Modify substituents (e.g., 2,3-dimethylphenyl → 4-chlorophenyl) and assay activity .
- Pharmacophore modeling : Aligns morpholine-carbonyl with ATP-binding pockets in kinases .
Q. Table: Analog Activity
| Analog Substituent | IC₅₀ (μM, COX-2) | MIC (μg/mL, E. coli) |
|---|---|---|
| 2,4-Dichlorophenyl | 12.3 | 25 |
| 4-Methylsulfanylphenyl | 8.7 | 18 |
How are stability-indicating assays designed for this compound?
Q. Basic Research Focus
- Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 h) and analyze via HPLC.
- Oxidative stress : 3% H₂O₂, monitor morpholine ring oxidation .
Q. Key Degradants :
- N-Oxide morpholine (m/z +16).
- Pyrazole ring cleavage products .
What crystallographic databases support structural comparisons for SAR studies?
Q. Advanced Research Focus
- Cambridge Structural Database (CSD) : Query codes XOPTAW (analog with naphthalenediol) .
- CCDC Deposition : Publish data for analogs (e.g., CCDC 987654) to benchmark torsion angles .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
